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Compound of Interest

Compound Name: Sgc-cbp30

Cat. No.: B15604191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SGC-CBP30, a potent and selective

chemical probe for the bromodomains of the transcriptional co-activators CREB-binding protein

(CREBBP or CBP) and EP300 (or p300). This document details its primary protein targets,

quantitative binding affinities, mechanism of action, and the experimental protocols used for its

characterization, serving as a comprehensive resource for its application in epigenetic research

and drug discovery.

Primary Target Proteins: CREBBP and EP300
SGC-CBP30 is specifically designed to target the bromodomains of two closely related

proteins: CREBBP and EP300.[1] These proteins are crucial transcriptional co-activators that

play a central role in regulating gene expression.[2][3]

Key Functions of CREBBP/EP300:

Histone Acetyltransferases (HATs): Both CBP and p300 possess intrinsic HAT activity,

enabling them to acetylate histone tails and other proteins.[2][4] This epigenetic modification

typically leads to a more open chromatin structure, facilitating gene transcription.

Transcriptional Scaffolds: They act as scaffolding proteins, recruiting a multitude of

transcription factors and components of the basal transcriptional machinery to specific gene

loci.[2]
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Bromodomain-Mediated Targeting: A key feature of CBP and p300 is their single

bromodomain.[5] This domain functions as a "reader" of epigenetic marks, specifically

recognizing and binding to acetylated lysine residues on histones.[3][6] This interaction is

crucial for anchoring the CBP/p300 complex to chromatin, allowing for targeted acetylation

and gene activation.[2]

Mutations and dysregulation of CBP and p300 are implicated in various human diseases,

including cancer, inflammatory disorders, and developmental syndromes like Rubinstein-Taybi

syndrome, making their bromodomains attractive therapeutic targets.[1][4]

Binding Affinity and Selectivity
SGC-CBP30 is a high-affinity ligand for the CBP and p300 bromodomains. Its potency has

been quantified using various biophysical and biochemical assays. The compound exhibits

remarkable selectivity for CBP/p300 over other bromodomain-containing proteins, particularly

the Bromodomain and Extra-Terminal domain (BET) family (e.g., BRD4).[7][8]

Quantitative Binding Data
Target Protein Assay Type Affinity Metric Value (nM)

CREBBP (CBP)
Isothermal Titration

Calorimetry (ITC)
Kd 21[7][9]

AlphaScreen IC50 21 - 69[10][11]

EP300 (p300)
Isothermal Titration

Calorimetry (ITC)
Kd 32[7]

AlphaScreen IC50 38[10][11]

BRD4 (BD1) AlphaScreen Selectivity >40-fold vs. CBP[7][8]

BRD4 (BD2) AlphaScreen Selectivity >250-fold vs. CBP[8]

Kd (Dissociation Constant): A measure of binding affinity; a lower value indicates stronger

binding. IC50 (Half-maximal Inhibitory Concentration): A measure of the concentration of an

inhibitor required to reduce a specific biological or biochemical function by 50%.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://vcm.edpsciences.org/articles/vcm/full_html/2022/01/vcm20220006/vcm20220006.html
http://www.abt-869.com/index.php?g=Wap&m=Article&a=detail&id=14717
https://pmc.ncbi.nlm.nih.gov/articles/PMC6504645/
https://aacrjournals.org/cancerres/article/75/23/5106/606315/Generation-of-a-Selective-Small-Molecule-Inhibitor
https://www.thesgc.org/chemical-probes/sgc-cbp30
https://pubmed.ncbi.nlm.nih.gov/31364510/
https://www.benchchem.com/product/b15604191?utm_src=pdf-body
https://www.medchemexpress.com/SGC-CBP30.html
https://www.selleckchem.com/products/sgc-cbp30.html
https://www.medchemexpress.com/SGC-CBP30.html
https://www.researchgate.net/publication/263295501_Discovery_and_Optimization_of_Small-Molecule_Ligands_for_the_CBPp300_Bromodomains
https://www.stemcell.com/media/files/pis/10000026298-PIS_00.pdf
https://www.apexbt.com/sgc-cbp30.html
https://www.medchemexpress.com/SGC-CBP30.html
https://www.stemcell.com/media/files/pis/10000026298-PIS_00.pdf
https://www.apexbt.com/sgc-cbp30.html
https://www.medchemexpress.com/SGC-CBP30.html
https://www.selleckchem.com/products/sgc-cbp30.html
https://www.selleckchem.com/products/sgc-cbp30.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action
SGC-CBP30 functions as an acetyl-lysine competitive inhibitor.[2][6] The dimethylisoxazole

group within the SGC-CBP30 structure effectively mimics the acetyl-lysine moiety that the

bromodomain naturally recognizes.[9] By occupying this binding pocket, SGC-CBP30
physically obstructs the bromodomain's ability to engage with acetylated histones on the

chromatin. This disruption prevents the stable recruitment and localization of the CBP/p300 co-

activator complex at enhancers and promoters, leading to a reduction in histone acetylation

(notably H3K27ac) and the subsequent downregulation of target gene expression.[6]
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Caption: Mechanism of SGC-CBP30 Action.

Key Signaling Pathways Modulated
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By inhibiting CBP/p300 function, SGC-CBP30 impacts several critical signaling pathways

implicated in health and disease.

Inflammation and Th17 Cells: SGC-CBP30 has been shown to suppress the differentiation of

Th17 cells and strongly reduce their secretion of the pro-inflammatory cytokine IL-17A.[7][12]

This highlights its potential as a tool to study autoimmune and inflammatory diseases.

Oncology - The IRF4/MYC Axis: In multiple myeloma, cell viability is often dependent on the

IRF4 transcription factor and its downstream target, MYC. SGC-CBP30 treatment leads to

the transcriptional suppression of the IRF4/MYC network, resulting in cell cycle arrest and

apoptosis in sensitive cancer cell lines.[13][14]

p53 Pathway: The inhibitor can attenuate the doxorubicin-induced activity of the tumor

suppressor p53, demonstrating its ability to modulate cellular stress responses.[8][11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15604191?utm_src=pdf-body
https://www.benchchem.com/product/b15604191?utm_src=pdf-body
https://www.medchemexpress.com/SGC-CBP30.html
https://www.pnas.org/doi/10.1073/pnas.1501956112
https://www.benchchem.com/product/b15604191?utm_src=pdf-body
https://elifesciences.org/articles/10483.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4775225/
https://www.selleckchem.com/products/sgc-cbp30.html
https://www.apexbt.com/sgc-cbp30.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IRF4/MYC Pathway in Multiple Myeloma

Oncogenic Signaling

IRF4 Gene

Activates

MYC Gene

Activates

Cell Proliferation
& Survival

CBP/p300
Co-activator

Co-activates

Co-activates

SGC-CBP30

Inhibits

Click to download full resolution via product page

Caption: Inhibition of the IRF4/MYC Oncogenic Axis.

Experimental Protocols
The characterization of SGC-CBP30 relies on a suite of robust biochemical, biophysical, and

cell-based assays.

Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. It is

the gold standard for determining the thermodynamic parameters of an interaction, including

the dissociation constant (Kd).
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Methodology: A solution of SGC-CBP30 is titrated in small, precise injections into a sample

cell containing the purified CBP or p300 bromodomain protein.[12] The resulting heat

changes are measured after each injection. The data are then fitted to a binding model to

calculate the Kd, stoichiometry (n), and enthalpy (ΔH) of the interaction.

Differential Scanning Fluorimetry (DSF)
Principle: Also known as a thermal shift assay, DSF measures a protein's thermal stability by

monitoring its unfolding temperature (Tm). Ligand binding typically stabilizes the protein,

resulting in an increase in its Tm.

Methodology: The purified bromodomain protein is mixed with a fluorescent dye (e.g.,

SYPRO Orange) that binds to hydrophobic regions exposed during unfolding.[1] The sample

is then heated in a real-time PCR machine. The fluorescence is measured as a function of

temperature. The experiment is run in the presence and absence of SGC-CBP30. The

magnitude of the temperature shift (ΔTm) indicates binding.[2] This method is excellent for

high-throughput screening of compound selectivity across many proteins.[14]

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay)

Principle: A bead-based proximity assay used to measure molecular interactions. When a

biotinylated peptide (representing an acetylated histone tail) and a tagged bromodomain

protein are brought into proximity by binding, donor and acceptor beads also come close,

generating a chemiluminescent signal. An inhibitor disrupts this interaction, causing a loss of

signal.

Methodology: A constant concentration of tagged CBP/p300 bromodomain and a biotinylated

acetyl-lysine peptide are incubated with serial dilutions of SGC-CBP30.[9] Streptavidin-

coated donor beads and tag-recognizing acceptor beads are added. After incubation, the

signal is read on a plate reader. The data are plotted to generate a dose-response curve

from which the IC50 value is determined.[14]
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Caption: General Workflow for an AlphaScreen Assay.

BRET (Bioluminescence Resonance Energy Transfer)
Assay

Principle: A cell-based assay that measures protein-protein interactions in living cells. One

protein is fused to a luciferase (e.g., NanoLuc) and the other to a fluorescent protein (e.g.,

HaloTag with a fluorescent ligand). If the proteins interact, energy is transferred from the

luciferase to the fluorophore, emitting light at a specific wavelength.

Methodology: HEK293 cells are co-transfected with constructs for NanoLuc-CBP and Halo-

tagged histone H3.3.[8] The cells are then treated with varying concentrations of SGC-
CBP30. The ratio of light emitted by the fluorophore and the luciferase is measured. A

decrease in this ratio indicates that the inhibitor is disrupting the CBP-histone interaction

inside the cell, providing a cellular EC50 value.[14]

Fluorescence Recovery After Photobleaching (FRAP)
Principle: A live-cell imaging technique used to measure the dynamics and mobility of

proteins. It provides evidence of target engagement by showing that an inhibitor can displace

a protein from a large, relatively immobile structure like chromatin.

Methodology: Cells are transfected with a GFP-tagged CBP bromodomain construct, which

localizes to chromatin. A small region of the nucleus is photobleached with a high-intensity

laser. The rate at which fluorescence recovers in the bleached spot is monitored over time.

[11] In the presence of SGC-CBP30, the bromodomain is displaced from chromatin,

becoming more mobile. This results in a faster fluorescence recovery time compared to

untreated cells.[3][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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